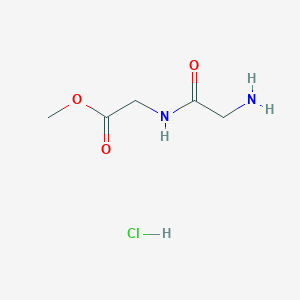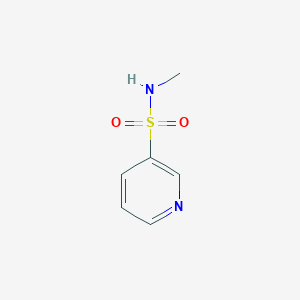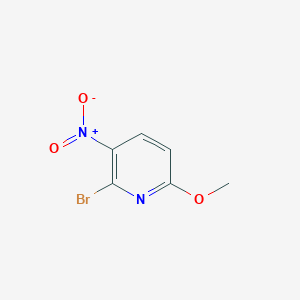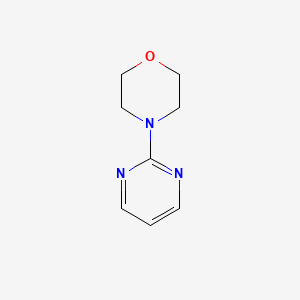
4-(Pyrimidin-2-yl)morpholin
Übersicht
Beschreibung
4-(Pyrimidin-2-yl)morpholine derivatives are a class of compounds that have garnered interest due to their biological activities and potential applications in medicinal chemistry. These compounds are characterized by the presence of a pyrimidine ring attached to a morpholine moiety. The pyrimidine ring is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. Morpholine is a heterocyclic amine, consisting of a six-membered ring containing five carbon atoms and one nitrogen atom, with an oxygen atom directly bonded to the ring in the para position to the nitrogen.
Synthesis Analysis
The synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines has been achieved through palladium-catalyzed cross-coupling reactions using triorganoindium reagents. This method is efficient and versatile, allowing for the functionalization of the pyrimidine core at the C-4 and C-6 positions with various substituents . Additionally, the synthesis of related compounds, such as 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, has been reported using Buchwald–Hartwig amination, starting from bromoquinoline precursors and heteroarylamines .
Molecular Structure Analysis
The molecular structure of 4-(pyrimidin-2-yl)morpholine derivatives is crucial for their interaction with biological targets. For instance, the binding of these compounds to the colchicine pocket of tubulin has been studied, revealing that the orientation of the pyrimidine nitrogens and the type of core (aryl, pyridine, or pyrimidine) significantly influence biological activity and metabolic stability .
Chemical Reactions Analysis
The chemical reactivity of 4-(pyrimidin-2-yl)morpholine derivatives is influenced by the functional groups present on the pyrimidine ring. For example, the synthesis of new derivatives of 4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine has been achieved through cyclocondensation reactions, demonstrating the versatility of the pyrimidine core in undergoing various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(pyrimidin-2-yl)morpholine derivatives are determined by their molecular structure. The presence of the morpholine ring imparts certain polar characteristics to the molecule, which can influence its solubility and interaction with biological molecules. The photophysical properties of related compounds, such as quinolines substituted with morpholine, have been studied, indicating intraligand and charge-transfer type transitions . Additionally, the anti-inflammatory activity of 3-morpholinomethyl derivatives of oxadiazole-thiones has been reported, with some compounds exhibiting greater activity than acetylsalicylic acid .
Wissenschaftliche Forschungsanwendungen
1. Hemmung von Tumornekrosefaktor-Alpha und Stickstoffmonoxid 4-(Pyrimidin-2-yl)morpholin-Derivate wurden als wichtige Zwischenprodukte identifiziert, die Tumornekrosefaktor-Alpha (TNF-α) und Stickstoffmonoxid (NO) hemmen, die eine bedeutende Rolle bei der Regulation von Immunantworten und Entzündungsprozessen spielen. Diese Hemmung kann entscheidend für die Behandlung verschiedener Krankheiten sein, bei denen TNF-α und NO eine pathogene Rolle spielen .
Targeting von Tubulin in der Krebstherapie
Diese Verbindungen haben gezeigt, dass sie an die Colchicin-Tasche binden können, die sich zwischen den α- und β-Untereinheiten des αβ-Tubulin-Dimers befindet, was für die Krebstherapie unerlässlich ist. Die Bindung stört die Mikrotubuli-Funktionen, was zu einer mitotischen Arretierung und Zelltod in Colchicin-resistenten Zellen führt .
Zytotoxizität gegenüber Krebszelllinien
Bestimmte Morpholin-Derivate mit der this compound-Struktur haben eine ausgezeichnete Zytotoxizität gegenüber verschiedenen Krebszelllinien gezeigt, darunter H460, HT-29 und MDA-MB-231, was auf ihr Potenzial als Chemotherapeutika hindeutet .
JAK3-Suppressionsaktivität
Derivate von this compound wurden synthetisiert und zeigten eine hohe Suppressionsaktivität gegen Januskinase 3 (JAK3) mit Selektivität gegenüber JAK2 und JAK1. Diese Aktivität ist vielversprechend für die Entwicklung neuer Behandlungen für Krankheiten, die mit einer Immun dysregulation zusammenhängen .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “4-(Pyrimidin-2-yl)morpholine” are not mentioned in the retrieved papers, the field of pyrimidine derivatives is a vibrant area of research. These compounds have a wide range of pharmacological effects and are being explored for potential therapeutic applications .
Wirkmechanismus
Target of Action
The primary target of 4-(Pyrimidin-2-yl)morpholine is the colchicine-binding site of tubulin . Tubulin is an integral component of the cytoskeleton and plays crucial roles in cellular signaling, motility, maintenance of cell shape, secretion, intercellular transport, and spindle formation during mitosis .
Mode of Action
4-(Pyrimidin-2-yl)morpholine interacts with its target by binding to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer . The inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin . Moreover, two water molecules link the morpholine oxygen to the β-tubulin bound GTP . This binding induces conformational changes that suggest the free or plus end β-tubulin is targeted by this compound series .
Biochemical Pathways
The binding of 4-(Pyrimidin-2-yl)morpholine to tubulin disrupts the dynamics of microtubules . This disruption affects various cellular processes regulated by microtubules, leading to changes in cellular signaling, motility, cell shape maintenance, secretion, intercellular transport, and spindle formation during mitosis .
Pharmacokinetics
Pre-clinical studies have characterized a lead compound selection with excellent stability in human hepatocytes, and human, mouse, and rat microsomes . This suggests that 4-(Pyrimidin-2-yl)morpholine has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The binding of 4-(Pyrimidin-2-yl)morpholine to tubulin leads to potent inhibition of cellular microtubule polymerization, with EC50 values of 20-90 nM . This results in the phosphorylation of Histone3, nuclear DNA condensation, and cell cycle arrest in G2/M or induction of cell death across multiple cell lines . Moreover, 4-(Pyrimidin-2-yl)morpholines were shown to be poor substrates for P-gp multi-drug resistance pumps, and therefore caused efficient mitotic arrest and cell death in colchicine-resistant cells .
Biochemische Analyse
Biochemical Properties
4-(Pyrimidin-2-yl)morpholine plays a crucial role in biochemical reactions, particularly in the context of microtubule dynamics. It has been shown to interact with tubulin, a protein that is a key component of microtubules. The compound binds to the colchicine-binding site of tubulin, which is located between the α and β subunits of the αβ-tubulin dimer . This binding interaction disrupts microtubule polymerization, leading to the inhibition of cellular microtubule dynamics. The relevant inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin .
Cellular Effects
4-(Pyrimidin-2-yl)morpholine has profound effects on various types of cells and cellular processes. By targeting microtubule polymerization, it induces cell cycle arrest in the G2/M phase and promotes cell death across multiple cell lines . This compound has been shown to cause phosphorylation of Histone3, nuclear DNA condensation, and mitotic arrest. Additionally, 4-(Pyrimidin-2-yl)morpholine is effective in colchicine-resistant cells, as it is a poor substrate for P-glycoprotein (P-gp) multi-drug resistance pumps .
Eigenschaften
IUPAC Name |
4-pyrimidin-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-9-8(10-3-1)11-4-6-12-7-5-11/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIMWXDLDBNUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310192 | |
| Record name | 4-(2-Pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57356-66-8 | |
| Record name | 4-(2-Pyrimidinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57356-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(pyrimidin-2-yl)morpholine exert its anti-cancer effects?
A1: 4-(pyrimidin-2-yl)morpholines are a novel class of microtubule-destabilizing agents that bind to the colchicine-binding site of tubulin. [] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division. By binding to tubulin, these compounds disrupt microtubule polymerization, ultimately leading to mitotic arrest and cell death. [] This mechanism has been shown to be effective across multiple cancer cell lines. []
Q2: What makes this class of compounds particularly interesting in the context of drug resistance?
A2: One key finding is that 4-(pyrimidin-2-yl)morpholines are poor substrates for P-glycoprotein (P-gp) multi-drug resistance pumps. [] This is significant because P-gp overexpression is a common mechanism of drug resistance in cancer cells, leading to the efflux of chemotherapeutic agents and reduced efficacy. The ability of 4-(pyrimidin-2-yl)morpholines to circumvent this resistance mechanism makes them promising candidates for further development, particularly against colchicine-resistant cancers. []
Q3: What structural insights have been gained about the interaction between 4-(pyrimidin-2-yl)morpholines and tubulin?
A3: Co-crystal structures of tubulin bound to these compounds reveal that they target the colchicine-binding pocket located between the α and β subunits of the αβ-tubulin dimer. [] The morpholine oxygen interacts with the β-tubulin bound GTP via two water molecules. Specific amino acid residues involved in binding include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin. [] Interestingly, the conformational changes induced by binding suggest that these compounds preferentially target free or plus end β-tubulin, offering potential for targeted disruption of microtubule dynamics. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






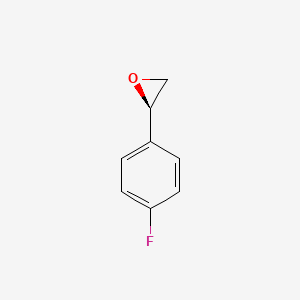

![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)

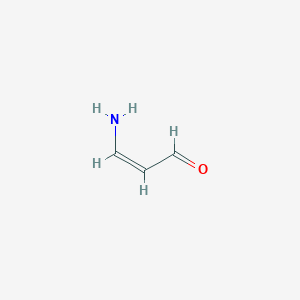
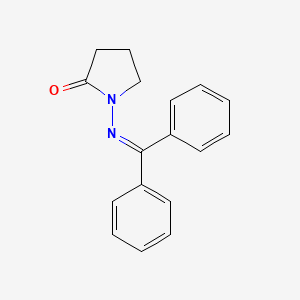
![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)
